

Miconazole-d5: A Technical Guide to its Certificate of Analysis and Specifications

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Compound of Interest

Compound Name: Miconazole-d5

Cat. No.: B3025806

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for **Miconazole-d5**. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical methodologies. This guide details the typical quality control parameters, experimental protocols for its analysis, and the mechanism of action of its non-deuterated counterpart, miconazole.

Miconazole-d5: Specifications and Certificate of Analysis Data

Miconazole-d5 is the deuterated form of Miconazole, an imidazole antifungal agent. It is primarily used as an internal standard in the quantification of miconazole in various biological matrices by mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass difference, allowing for accurate and precise quantification.

A Certificate of Analysis (CoA) for **Miconazole-d5** provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Identification and Chemical Properties

This section of the CoA confirms the identity and basic chemical properties of the **Miconazole-d5** material.

Parameter	Specification
Chemical Name	1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole
CAS Number	1216653-50-7
Molecular Formula	C ₁₈ H ₉ D ₅ Cl ₄ N ₂ O
Molecular Weight	421.16 g/mol
Appearance	A solid
Solubility	Soluble in Acetonitrile, DMSO, and Methanol[1]

Quality and Purity Specifications

This section outlines the purity of the **Miconazole-d5** material, which is crucial for its use as a reliable internal standard.

Parameter	Specification	Method
Chemical Purity (HPLC)	≥95%[2][3]	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	≥99% deuterated forms (d1-d5)[1]	Mass Spectrometry (MS)
Deuterium Incorporation	Nominal d5	Mass Spectrometry (MS)

Experimental Protocols for Quality Control

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis for **Miconazole-d5**. These protocols are representative of the analytical procedures used to ensure the quality and purity of the material.

Identity Confirmation by ^1H -NMR Spectroscopy

Objective: To confirm the chemical structure of **Miconazole-d5** and the positions of deuterium labeling.

Methodology:

- Sample Preparation: Accurately weigh approximately 1-5 mg of the **Miconazole-d5** reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6).
- Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the ^1H -NMR spectrum.
- Analysis: Compare the obtained spectrum with the known spectrum of non-deuterated Miconazole. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the identity and successful labeling of the compound. For **Miconazole-d5**, the signals corresponding to the ethyl and methoxy protons should be absent or greatly diminished. A ^1H -NMR signal at approximately 9.0 ppm can be used for the identification of the imidazole ring proton^[4].

Chemical Purity Determination by HPLC-UV

Objective: To determine the chemical purity of **Miconazole-d5** and to identify and quantify any impurities.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **Miconazole-d5** in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.
 - From the stock solution, prepare a working solution at a suitable concentration for UV detection (e.g., 0.1 mg/mL).

- Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.6% ammonium acetate)[5]. The exact ratio should be optimized for the best separation.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection Wavelength: UV detection at a wavelength where miconazole has significant absorbance, such as 235 nm[5].
 - Injection Volume: Typically 10-20 µL.
- Analysis:
 - Inject the working solution into the HPLC system.
 - The purity is calculated by the area percentage method, where the area of the main **Miconazole-d5** peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Isotopic Enrichment and Purity by Mass Spectrometry

Objective: To determine the isotopic distribution and confirm the isotopic enrichment of **Miconazole-d5**.

Methodology:

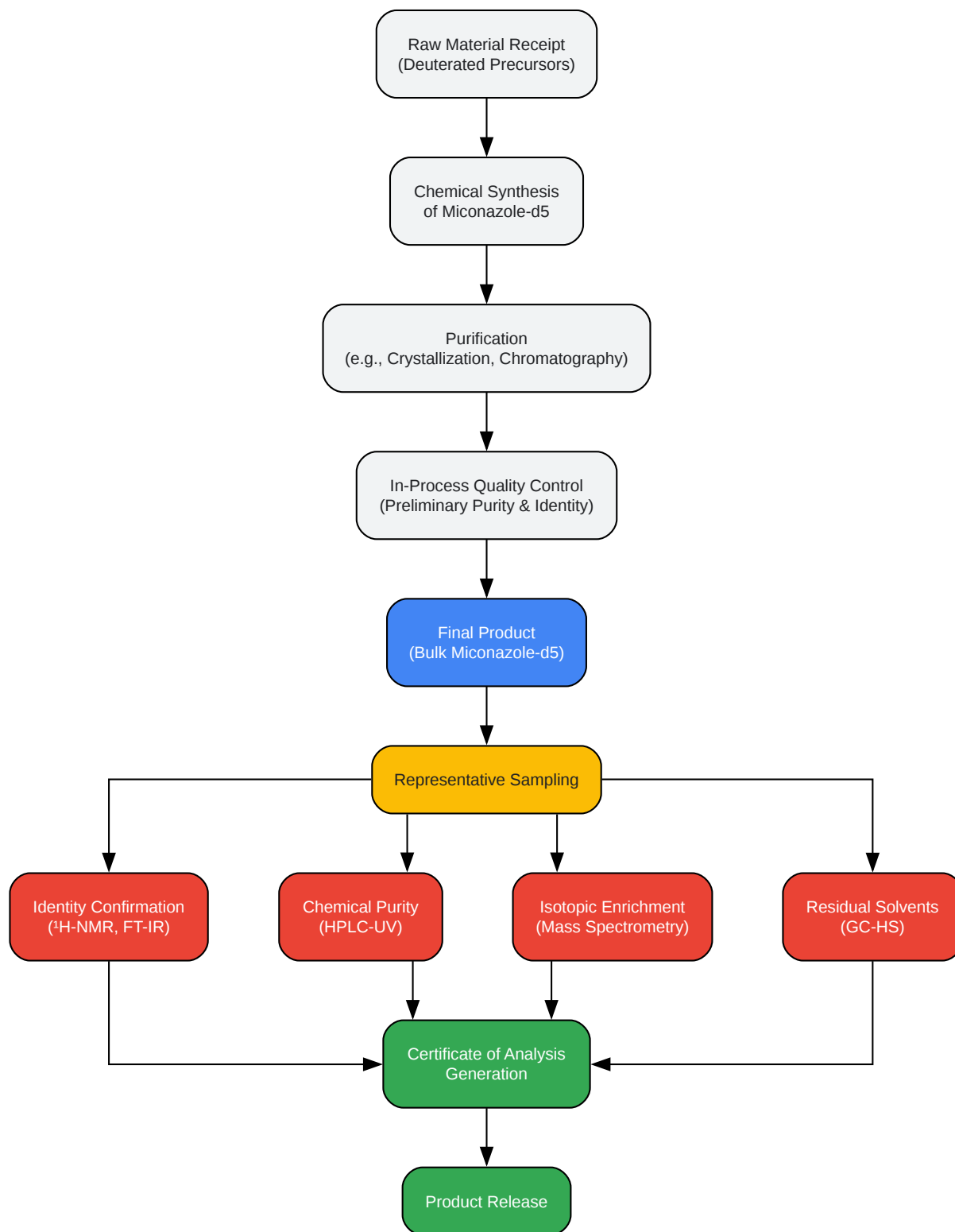
- Sample Preparation: Prepare a dilute solution of **Miconazole-d5** in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).
- Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

- Data Acquisition:
 - Acquire the mass spectrum of the **Miconazole-d5** sample.
 - The instrument should be operated in a high-resolution mode to resolve the isotopic peaks.
- Analysis:
 - Determine the mass of the molecular ion ($[M+H]^+$).
 - Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, M+3, M+4, and M+5 peaks are used to calculate the percentage of each deuterated species (d0 to d5).
 - The isotopic purity is typically reported as the percentage of the desired d5 species relative to all other isotopic forms.

Quality Control Workflow and Signaling Pathway

Quality Control Testing Workflow for Miconazole-d5

The following diagram illustrates a logical workflow for the quality control testing of a **Miconazole-d5** certified reference material.

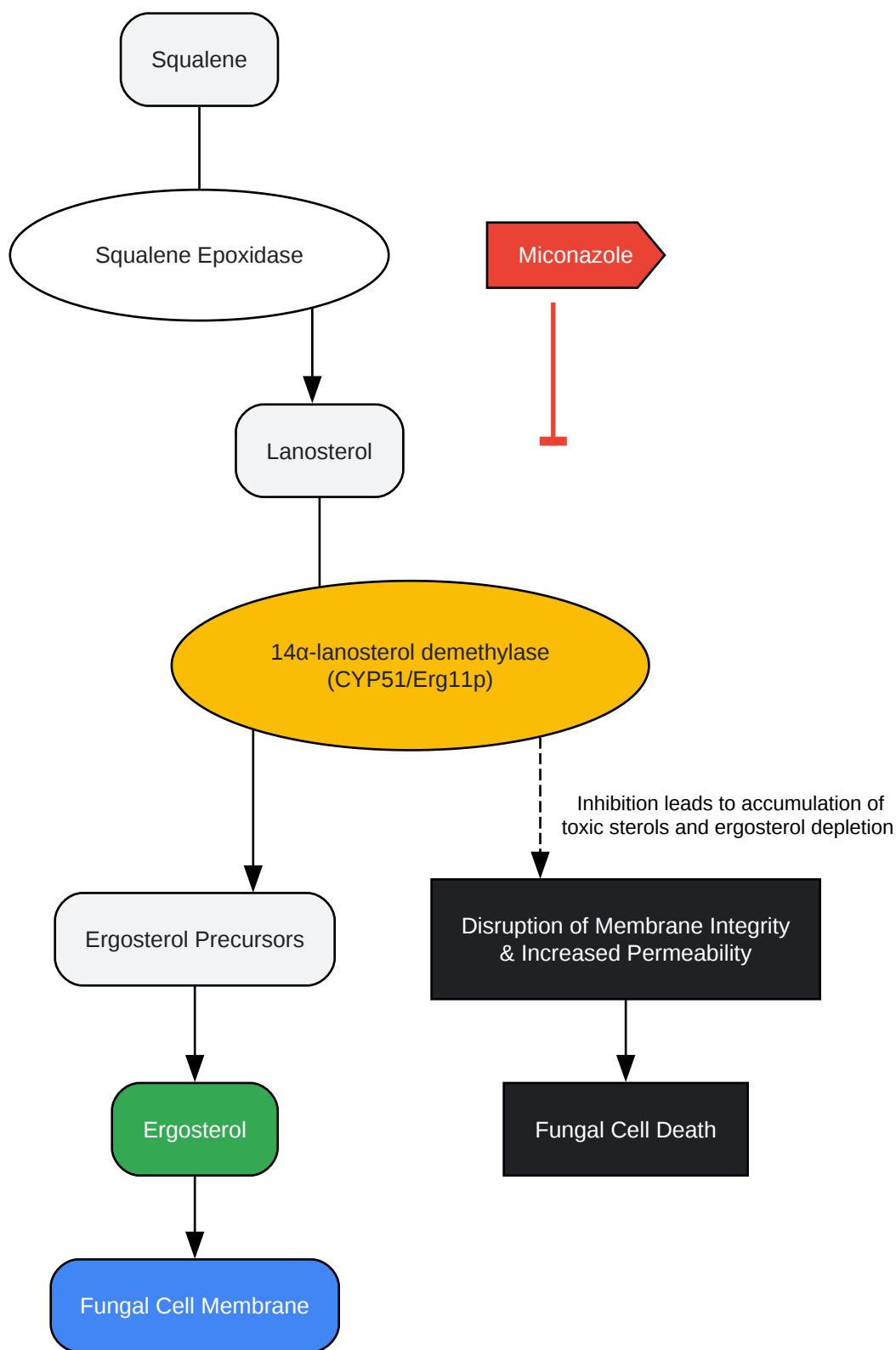


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Miconazole-d5 Quality Control Workflow

Mechanism of Action: Miconazole's Inhibition of Ergosterol Biosynthesis

Miconazole exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. The primary target of miconazole is the enzyme 14 α -lanosterol demethylase. The following diagram illustrates this signaling pathway.



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Miconazole's Inhibition of Ergosterol Biosynthesis

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